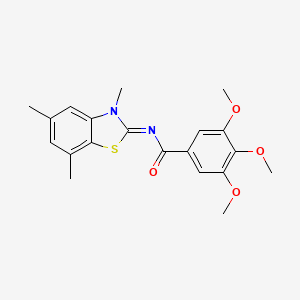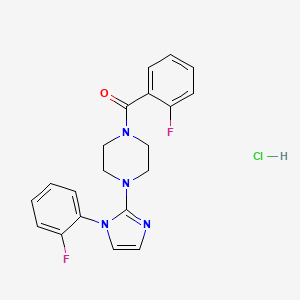
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazepane class of compounds and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is not fully understood. However, it has been shown to interact with various proteins and enzymes, including histone deacetylases, proteasomes, and phosphodiesterases. Additionally, it has been shown to modulate gene expression by interacting with transcription factors.
Biochemical and Physiological Effects:
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Additionally, it has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane in lab experiments is its ability to modulate various biological processes. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it could be studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Furthermore, its effects on cognitive function and memory could be further explored. Finally, its potential use as a tool compound for chemical biology studies could be investigated.
Métodos De Síntesis
The synthesis of 7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a multi-step process that involves the reaction of 2-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by the reaction of the resulting compound with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,4-thiazepane to obtain the final product.
Aplicaciones Científicas De Investigación
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. Additionally, it has been studied for its ability to modulate various biological processes, including protein-protein interactions, enzyme activity, and gene expression.
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S3/c16-13-5-2-1-4-12(13)14-7-8-17(9-11-20-14)22(18,19)15-6-3-10-21-15/h1-6,10,14H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOOURELVDMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

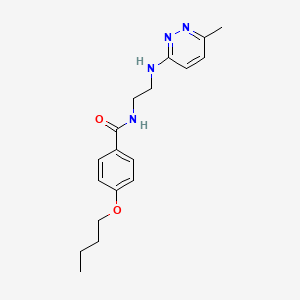

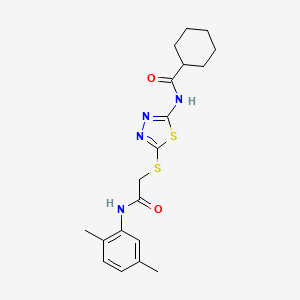
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
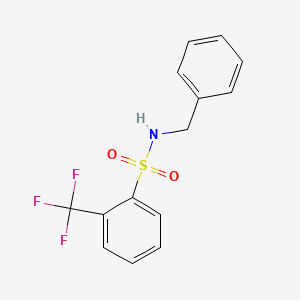
![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
![N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B2539356.png)
![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)
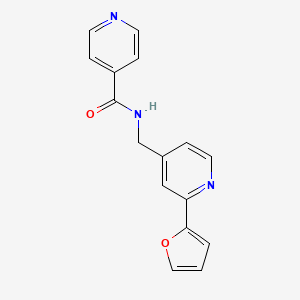

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2539361.png)
